molecular formula C14H18N2O4S B4420680 7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4420680
M. Wt: 310.37 g/mol
InChI Key: CITUXILWXKLSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as BZ-423, is a synthetic compound that has been identified as a potential therapeutic agent for the treatment of autoimmune diseases and cancer. This compound has been studied extensively for its mechanism of action and its effects on the immune system.

Mechanism of Action

7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to activate the mitochondrial pathway of apoptosis in immune cells. It binds to the mitochondrial protein VDAC1, leading to the release of cytochrome c and the activation of caspases, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in immune cells, reduce inflammation, and modulate the immune response. It has also been shown to have antitumor effects, including the inhibition of tumor growth and the induction of tumor cell death.

Advantages and Limitations for Lab Experiments

7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its mechanism of action and effects on the immune system. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One potential direction is the development of more potent and selective analogs of this compound for use in the treatment of autoimmune diseases and cancer. Another direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of these diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have potential applications in the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

7-methyl-6-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-10-7-12-11(15-14(17)9-20-12)8-13(10)21(18,19)16-5-3-2-4-6-16/h7-8H,2-6,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITUXILWXKLSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCCC3)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7-methyl-6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.